3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

MALT1 paracaspase inhibition Allosteric inhibitor potency Biochemical IC50 comparison

This compound (CAS 2034479-58-6) is a high-purity, reversible allosteric MALT1 inhibitor with a biochemical IC50 of 0.01 µM—584‑fold more potent than MI‑2. It selectively binds the Trp580 pocket, locking the protease in an inactive conformation. Its reversible mechanism enables unambiguous kinetic and mode‑of‑inhibition studies. Validated in Jurkat T‑cell activation (IC50=0.05 µM) and TMD8 lymphoma models, it is the benchmark tool for dissecting MALT1‑dependent NF‑κB signalling. Structural analogues differ by orders of magnitude in potency; only direct procurement of this exact CAS ensures reproducible experimental outcomes.

Molecular Formula C14H14N4O3S2
Molecular Weight 350.41
CAS No. 2034479-58-6
Cat. No. B2653256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034479-58-6
Molecular FormulaC14H14N4O3S2
Molecular Weight350.41
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3C#N
InChIInChI=1S/C14H14N4O3S2/c15-9-12-14(17-6-5-16-12)21-11-3-1-7-18(10-11)23(19,20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2
InChIKeyAPPFLMUXLLMNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benchmarking 3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-58-6) for MALT1-Targeted Research Procurement


3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-58-6, molecular weight 350.4 g/mol, molecular formula C₁₄H₁₄N₄O₃S₂) is a synthetic small-molecule allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity [1]. This compound belongs to the sulfonyl piperidine chemical class and functions by binding to the allosteric Trp580 pocket of the MALT1 protease domain, thereby locking the enzyme in an inactive conformation [2]. Its structural architecture—a pyrazine-2-carbonitrile core connected via an ether linkage to a piperidine ring bearing a thiophene-2-sulfonyl substituent—places it within a broader intellectual property landscape of sulfonyl piperidine derivatives developed for prokineticin-mediated and MALT1-dependent diseases [3].

Procurement Risk Alert — Why In-Class Sulfonyl Piperidine Analogs Cannot Replace CAS 2034479-58-6 Without Quantitative Evidence


Within the sulfonyl piperidine chemical series, minor structural modifications produce order-of-magnitude shifts in MALT1 inhibitory potency, cellular activity, and selectivity profiles. The carbonyl-linked analog 3-((1-(thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-23-5) replaces the sulfonamide electron-withdrawing group with a carbonyl, fundamentally altering hydrogen-bond acceptor geometry and allosteric pocket complementarity . The des-cyano analog 2-((1-(thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine completely lacks the carbonitrile substituent critical for Trp580 pocket engagement . Even the 5-ethylthiophene variant (CAS 2034436-21-8) introduces sufficient steric bulk to perturb binding kinetics. These structural distinctions render simple in-class substitution scientifically indefensible without direct comparative biochemical and cellular profiling data. The evidence compiled in Section 3 quantifies the performance differentials that procurement decisions must account for.

Head-to-Head Comparative Data for CAS 2034479-58-6 Versus Closest MALT1 Inhibitor Analogs — A Procurement-Focused Evidence Audit


Biochemical MALT1 Inhibition Potency — CAS 2034479-58-6 vs. MI-2 (First-Generation Irreversible Inhibitor)

In a biochemical assay measuring MALT1 enzymatic activity using the recombinant C-domain of MALT1 (amino acids 329–824), the target compound (identified as Compound 40 in Lu et al., 2019) exhibited an IC₅₀ of 0.01 µM, representing a 584-fold improvement in potency over the first-generation irreversible MALT1 inhibitor MI-2, which displayed an IC₅₀ of 5.84 µM in a comparable fluorescence-based assay against the MALT1 paracaspase domain [1]. This potency advantage exceeds 2.5 orders of magnitude and is attributed to the compound's allosteric binding mode at the Trp580 pocket rather than covalent active-site modification [1].

MALT1 paracaspase inhibition Allosteric inhibitor potency Biochemical IC50 comparison

Cellular Target Engagement — Jurkat T-Cell Activation Assay vs. MI-2 Benchmark

In a Jurkat T-cell activation assay measuring MALT1-dependent NF-κB signaling, the target compound (Compound 40) inhibited cellular MALT1 activity with an IC₅₀ of 0.05 µM [1]. By contrast, the first-generation inhibitor MI-2 exhibits a reported GI₅₀ range of 0.2–0.5 µM against MALT1-dependent ABC-DLBCL cell lines (HBL-1, TMD8, OCI-Ly3, OCI-Ly10), and requires concentrations exceeding 5 µM for biochemical inhibition . Although these cellular models differ, the target compound demonstrates approximately 4- to 10-fold greater cellular potency than MI-2's anti-proliferative GI₅₀ values in the most sensitive MALT1-addicted lymphoma lines, and over 100-fold improvement relative to MI-2's biochemical IC₅₀, consistent with its superior target engagement and allosteric mechanism [1].

Cellular MALT1 inhibition Jurkat T-cell assay NF-κB pathway modulation

Allosteric Binding Mode Advantage — Reversible Trp580 Engagement vs. Irreversible Active-Site Inhibitors

Mechanistic enzymology studies demonstrate that Compound 40 (CAS 2034479-58-6) binds to the known allosteric Trp580 pocket of MALT1, a mode of inhibition shared with advanced clinical candidates such as Safimaltib (IC₅₀ = 6.81 nM) and MLT-748 (IC₅₀ = 5 nM), both of which also target the Trp580 allosteric site [1][2]. In contrast, MI-2 is an irreversible covalent inhibitor that modifies the active-site cysteine, producing sustained but pharmacologically less tunable target suppression [3]. The allosteric mechanism of the target compound avoids permanent enzyme inactivation, enables reversible pharmacology, and does not rely on covalent warhead reactivity that can contribute to pan-protease cross-reactivity [1].

Allosteric inhibition MALT1 Trp580 pocket Reversible binding mechanism

Structural Differentiation from Carbonyl-Linked Analog — Sulfonamide vs. Carbonyl Pharmacophore

The target compound incorporates a thiophene-2-sulfonyl-piperidine moiety, whereas the closely related analog 3-((1-(thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-23-5) replaces the sulfonamide with a carbonyl linkage. This carbonyl-to-sulfonamide substitution alters the electron-withdrawing character (Hammett σₚ: SO₂ ~0.68 vs. CO ~0.43), hydrogen-bond acceptor geometry (tetrahedral sulfonamide vs. planar amide), and conformational preferences of the piperidine N-substituent [1]. The sulfonamide group in the target compound provides two oxygen atoms capable of bifurcated hydrogen bonding with the Trp580 allosteric pocket, whereas the carbonyl analog offers only a single acceptor, likely reducing allosteric binding affinity [2]. While direct biochemical comparison data for the carbonyl analog is not publicly available, the established MALT1 SAR from Lu et al. (2019) demonstrates that the sulfonamide linker is essential for the nanomolar potency observed in Compound 40 [2].

Structure-activity relationship Sulfonamide pharmacophore Carbonyl comparator

Selectivity Profile Inferred from Allosteric Mechanism — Reduced Pan-Protease Cross-Reactivity Risk

The Lu et al. (2019) publication describes the compound series as 'highly selective small-molecule MALT1 inhibitors' [1]. Allosteric MALT1 inhibitors targeting the Trp580 pocket are mechanistically distinct from active-site-directed inhibitors, which carry elevated risk of cross-reactivity with the caspase family due to conserved catalytic cysteine architecture. In specific reference data, MLT-748—another Trp580 allosteric inhibitor—shows no inhibitory activity against 22 tested human proteases at concentrations up to 100 µM (selectivity index >20,000-fold) . While direct selectivity profiling data for CAS 2034479-58-6 against a broad protease panel is not available in the public domain, the shared allosteric binding mode with MLT-748 and Safimaltib supports a class-level inference of favorable selectivity over caspase-3, -8, and -9, which are commonly counter-screened in MALT1 inhibitor development programs [1][2].

MALT1 selectivity Caspase counter-screening Allosteric inhibitor specificity

Evidence-Backed Application Scenarios for CAS 2034479-58-6 in Preclinical MALT1 Research Programs


Biochemical High-Throughput Screening (HTS) and SAR Validation Cascades

With a biochemical IC₅₀ of 0.01 µM against recombinant MALT1 C-domain, CAS 2034479-58-6 serves as a potent positive control and benchmark compound in MALT1 enzymatic activity assays. Its 584-fold potency advantage over MI-2 (IC₅₀ = 5.84 µM) [1] enables assay miniaturization with lower compound concentrations, reducing solvent interference and false-positive rates in HTS campaigns. The reversible allosteric mechanism further supports kinetic and mode-of-inhibition studies critical for hit triage and lead optimization workflows [1].

Cellular NF-κB Pathway Dissection in T-Cell and B-Cell Lymphoma Models

The compound's cellular potency (Jurkat T-cell activation IC₅₀ = 0.05 µM; TMD8 B-cell lymphoma IL-6/IL-10 secretion IC₅₀ = 0.10/0.06 µM) [1] makes it suitable for dissecting MALT1-dependent NF-κB signaling in activated lymphocyte models. Researchers investigating ABC-DLBCL or CARD11-mutant lymphoma dependencies can employ this compound at sub-micromolar concentrations where off-target cytotoxicity risk is minimized relative to micromolar-range inhibitors. The RelB cleavage inhibition endpoint (IC₅₀ = 0.10 µM) provides a direct pharmacodynamic biomarker readout for cellular target engagement verification [1].

Allosteric Probe for MALT1 Conformational Dynamics and Structural Biology

As an experimentally confirmed allosteric inhibitor binding to the Trp580 pocket [1]—a site validated by multiple high-resolution MALT1 co-crystal structures (e.g., PDB 6F7I, 7PAV) [2]—CAS 2034479-58-6 is suitable for biophysical studies including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography aimed at characterizing ligand-induced conformational changes in the MALT1 protease–Ig3 domain interface. Its reversible binding mode facilitates co-crystallization without the complications of covalent adduct formation that can distort active-site geometry.

Comparator Tool for Differentiating Allosteric vs. Orthosteric MALT1 Pharmacology

The mechanistic distinction between the target compound (reversible allosteric Trp580 binder) and MI-2 (irreversible covalent active-site inhibitor) [1][3] enables side-by-side pharmacological profiling experiments. Researchers can use paired inhibitor studies to attribute MALT1-dependent phenotypes specifically to allosteric conformational locking versus active-site blockade, an experimental design of growing relevance as clinical-stage allosteric MALT1 inhibitors (Safimaltib, MLT-748, MLT-943) advance toward therapeutic applications in lymphoma and autoimmune disease [3].

Quote Request

Request a Quote for 3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.